Cas no 23428-77-5 (1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)

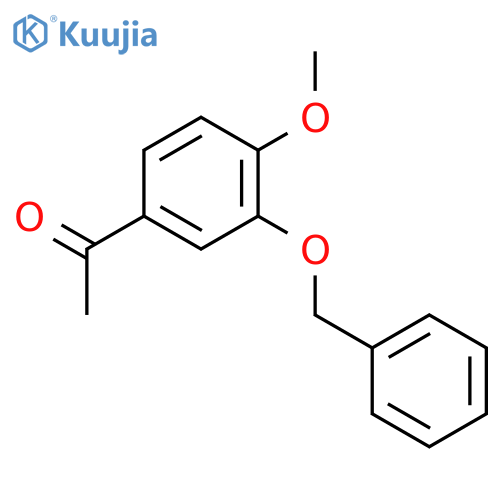

23428-77-5 structure

商品名:1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

- 1-(4-methoxy-3-phenylmethoxyphenyl)ethanone

- Ethanone, 1-[4-methoxy-3-(phenylmethoxy)phenyl]-

- 1-(3-Benzyloxy-4-methoxy-phenyl)-aethanon

- 1-(3-benzyloxy-4-methoxy-phenyl)-ethanone

- 3'-Benzyloxy-4'-methoxyacetophenon

- 3-Benzyloxy-4-methoxy-acetophenon

- 3-benzyloxy-4-methoxyacetophenone

- AC1L7AEI

- AG-E-33193

- m-Benzyloxy-p-methoxyacetophenone

- NSC204990

- SureCN9236564

- MLS003107196

- Acetovanillone benzyl ether

- 4'-(Benzyloxy)-3'-methoxy-acetophenone

- SMR001822072

- AK127670

- 1-(3-(benzyloxy)-4-methoxyphenyl)ethan-1-one

- CS-0155119

- AKOS016013784

- 23428-77-5

- A912872

- DS-5579

- MFCD00183289

- CHEMBL2142452

- DTXSID80308571

- NSC-204990

- YAA42877

- C74208

- SCHEMBL9236564

- DB-336679

- 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]ETHANONE

- 1-(3-Benzyloxy-4-methoxy-phenyl)ethanone

-

- MDL: MFCD00183289

- インチ: 1S/C16H16O3/c1-12(17)14-8-9-15(18-2)16(10-14)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

- InChIKey: KENKREVUSRTHDA-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C(C(C([H])([H])[H])=O)C([H])=C([H])C=1OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 256.10998

- どういたいしつりょう: 256.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 35.5

じっけんとくせい

- ふってん: 396.5±27.0°C at 760 mmHg

- PSA: 35.53

- LogP: 3.47680

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225759-250mg |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |

23428-77-5 | 97% | 250mg |

¥283 | 2023-04-14 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD249461-100mg |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |

23428-77-5 | 95% | 100mg |

¥431.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD249461-250mg |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |

23428-77-5 | 95% | 250mg |

¥603.0 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225759-100mg |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |

23428-77-5 | 97% | 100mg |

¥135 | 2023-04-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ674-250mg |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |

23428-77-5 | 95+% | 250mg |

826CNY | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9838-1g |

1-[3-(benzyloxy)-4-methoxyphenyl]ethan-1-one |

23428-77-5 | 95% | 1g |

¥508.0 | 2024-04-22 | |

| Aaron | AR002NW6-5g |

Ethanone, 1-[4-Methoxy-3-(phenylMethoxy)phenyl]- |

23428-77-5 | 98% | 5g |

$378.00 | 2025-02-25 | |

| abcr | AB505389-1g |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone; . |

23428-77-5 | 1g |

€153.40 | 2024-07-21 | ||

| A2B Chem LLC | AB23178-5g |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |

23428-77-5 | 95% | 5g |

$157.00 | 2024-04-20 | |

| A2B Chem LLC | AB23178-100mg |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone |

23428-77-5 | 95% | 100mg |

$11.00 | 2024-04-20 |

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

23428-77-5 (1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone) 関連製品

- 1137-71-9(1-(3,4-diethoxyphenyl)ethan-1-one)

- 54696-05-8(4-Benzyloxyacetophenone)

- 28924-21-2(3’,5’-Dibenzyloxyacetophenone)

- 34068-01-4(3-Benzyloxyacetophenone)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23428-77-5)1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

清らかである:99%

はかる:5g

価格 ($):193.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:23428-77-5)Ethanone, 1-[4-Methoxy-3-(phenylMethoxy)phenyl]-

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ